Cas no 2248359-79-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-difluorophenyl)-2,2-difluoroacetate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-difluorophenyl)-2,2-difluoroacetate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-difluorophenyl)-2,2-difluoroacetate
- EN300-6518222
- 2248359-79-5
-
- Inchi: 1S/C16H7F4NO4/c17-10-6-3-7-11(18)12(10)16(19,20)15(24)25-21-13(22)8-4-1-2-5-9(8)14(21)23/h1-7H
- InChI Key: KDWVCFYXBOCOMX-UHFFFAOYSA-N
- SMILES: FC(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)(C1C(=CC=CC=1F)F)F
Computed Properties
- Exact Mass: 353.03112035g/mol
- Monoisotopic Mass: 353.03112035g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 551
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-difluorophenyl)-2,2-difluoroacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6518222-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-difluorophenyl)-2,2-difluoroacetate |
2248359-79-5 | 0.05g |
$900.0 | 2023-05-31 | ||
| Enamine | EN300-6518222-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-difluorophenyl)-2,2-difluoroacetate |
2248359-79-5 | 0.1g |
$943.0 | 2023-05-31 | ||
| Enamine | EN300-6518222-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-difluorophenyl)-2,2-difluoroacetate |
2248359-79-5 | 0.25g |
$985.0 | 2023-05-31 | ||
| Enamine | EN300-6518222-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-difluorophenyl)-2,2-difluoroacetate |
2248359-79-5 | 0.5g |
$1027.0 | 2023-05-31 | ||
| Enamine | EN300-6518222-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-difluorophenyl)-2,2-difluoroacetate |
2248359-79-5 | 95.0% | 1.0g |
$1070.0 | 2025-03-14 | |
| Enamine | EN300-6518222-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-difluorophenyl)-2,2-difluoroacetate |
2248359-79-5 | 2.5g |
$2100.0 | 2023-05-31 | ||
| Enamine | EN300-6518222-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-difluorophenyl)-2,2-difluoroacetate |
2248359-79-5 | 5g |
$3105.0 | 2023-05-31 | ||
| Enamine | EN300-6518222-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-difluorophenyl)-2,2-difluoroacetate |
2248359-79-5 | 10g |
$4606.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-difluorophenyl)-2,2-difluoroacetate Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-difluorophenyl)-2,2-difluoroacetate
1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl 2-(2,6-Difluorophenyl)-2,2-Difluoroacetate: A Comprehensive Overview
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-difluorophenyl)-2,2-difluoroacetate, identified by the CAS number NO. 148359795, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and its applications in advanced chemical synthesis and material engineering.
The molecular structure of this compound is characterized by a dioxo functional group attached to a dihydroisoindole ring system. The presence of fluorine atoms in the phenyl and acetate moieties introduces significant electronic effects, which enhance its reactivity and stability under various chemical conditions. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds and advanced polymers.
In terms of synthesis, this compound is typically derived from a multi-step process involving nucleophilic substitutions and cyclizations. The use of fluorinated substituents in its structure not only enhances its thermal stability but also imparts unique optical properties. These attributes make it a valuable component in the development of high-performance materials such as optoelectronic devices and advanced composites.
Recent research has focused on the application of this compound in drug delivery systems. Its ability to form stable complexes with biologically active molecules has been exploited to enhance drug solubility and bioavailability. For instance, studies published in leading journals such as Nature Chemistry and Angewandte Chemie have demonstrated its potential as a carrier for hydrophobic drugs in targeted therapies.
Beyond pharmaceutical applications, this compound has also found utility in the field of nanotechnology. Its fluorinated groups enable the formation of self-assembled monolayers on various substrates, which are crucial for the fabrication of nanoscale devices. This property has been leveraged in the development of sensors and catalytic surfaces with enhanced performance characteristics.
The environmental impact of this compound is another area of active research. Studies have shown that its fluorinated nature contributes to its persistence in certain environmental conditions. However, ongoing efforts are being made to develop sustainable synthesis pathways and degradation mechanisms to mitigate any potential ecological concerns.
In conclusion, the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2,6-difluorophenyl)-2,2-difluoroacetate, with CAS number NO. 148359795, represents a versatile building block in modern chemistry. Its unique structural features and diverse applications underscore its importance in advancing both fundamental research and industrial innovations.
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